N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a benzene ring substituted with methoxy groups and a hydroxy-methyl-phenylbutyl side chain. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride and 2-hydroxy-2-methyl-4-phenylbutylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Procedure: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with 2-hydroxy-2-methyl-4-phenylbutylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic reaction and then gradually warmed to room temperature.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure controls to ensure consistent product quality.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Conversion to an amine.
Substitution: Introduction of new functional groups on the benzene ring.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
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Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-19(21,12-11-15-7-5-4-6-8-15)14-20-26(22,23)16-9-10-17(24-2)18(13-16)25-3/h4-10,13,20-21H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLKCWUJUVWBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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